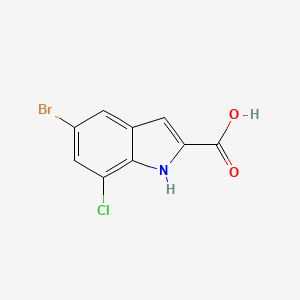
5-bromo-7-chloro-1H-indole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-chloro-1H-indole-2-carboxylic acid is a halogenated indole derivative, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. The presence of bromine and chlorine atoms on the indole ring can significantly alter the chemical and physical properties of the molecule, potentially leading to unique interactions with biological targets.
Synthesis Analysis
The synthesis of halogenated indole derivatives often involves halogenation reactions where bromine or chlorine is introduced into the indole framework. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves the N1-arylation of 5-bromoindazole-3-carboxylic acid methylester with 4-chloro-2-cyanopyridine, followed by conversion to diethylamide . Similarly, other related compounds, such as 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide, are synthesized through condensation reactions . These methods could potentially be adapted for the synthesis of 5-bromo-7-chloro-1H-indole-2-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated indoles is characterized by the presence of halogen atoms on the indole ring, which can influence the electronic distribution and steric hindrance. X-ray crystallography is a common technique used to determine the precise molecular structure, as seen in the studies of related compounds . These structures often exhibit hydrogen bonding and π-π stacking interactions, which are crucial for the stability of the crystal lattice.
Chemical Reactions Analysis
Halogenated indoles participate in various chemical reactions, including electrophilic substitution, due to the presence of electron-withdrawing halogen atoms that activate the indole ring towards nucleophilic attack. For example, the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H(substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives involves electrophilic substitution with various halides . These reactions are essential for the functionalization of the indole core and the development of new derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-7-chloro-1H-indole-2-carboxylic acid would be influenced by the halogen substituents. Halogen atoms can increase the molecular weight and density, as well as affect the melting and boiling points of the compound. The presence of a carboxylic acid group contributes to the compound's acidity and solubility in polar solvents. The spectroscopic properties, such as IR, NMR, and MS, provide valuable information about the functional groups and molecular structure . These properties are critical for the identification and characterization of the compound, as well as for understanding its reactivity and interactions with other molecules.
Scientific Research Applications
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Discovery of Indole Inhibitors of MMP-13
- Field : Medicinal Chemistry
- Application Summary : 5-Bromoindole-2-carboxylic acid is used in the discovery of indole inhibitors of MMP-13 for the treatment of arthritic diseases .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
-
Synthesis of Indolyl-quinolines
- Field : Organic Chemistry
- Application Summary : Indolyl-quinolines are synthesized via a metal- and solvent-free autoxidative coupling reaction .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
-
Synthesis of Indirubin Derivatives
-
Discovery of Indole Inhibitors of Indoleamine 2,3-dioxygenase
- Field : Medicinal Chemistry
- Application Summary : Indolyl ethanones are synthesized as indoleamine 2,3-dioxygenase inhibitors .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
-
Preparation of Tryptophan Dioxygenase Inhibitors
- Field : Medicinal Chemistry
- Application Summary : Tryptophan dioxygenase inhibitors are prepared as potential anticancer immunomodulators .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
-
Preparation of Anthranilic Acids
- Field : Organic Chemistry
- Application Summary : Anthranilic acids are prepared using bromamine-B oxidant and palladium chloride catalyst .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
-
Synthesis of cis-Diaminocyclohexane Derivatives
- Field : Organic Chemistry
- Application Summary : cis-Diaminocyclohexane derivatives are prepared for use as factor Xa inhibitors .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Safety And Hazards
Future Directions
Indole derivatives, such as 5-bromo-7-chloro-1H-indole-2-carboxylic acid, have attracted increasing attention in recent years due to their potential applications in the treatment of various diseases . Future research may focus on exploring these potential applications and developing more efficient synthesis methods .
properties
IUPAC Name |
5-bromo-7-chloro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMMKGRZJTYUGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1Br)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-7-chloro-1H-indole-2-carboxylic Acid | |
CAS RN |
383132-31-8 |
Source


|
| Record name | 5-Bromo-7-chloro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

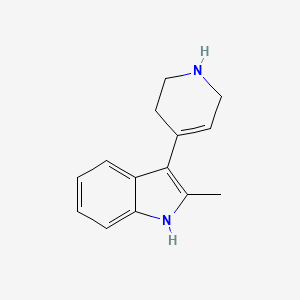
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B1274690.png)
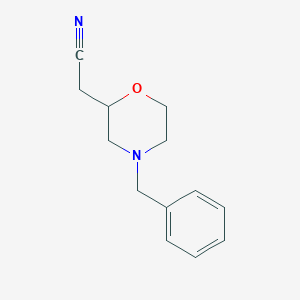
![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)
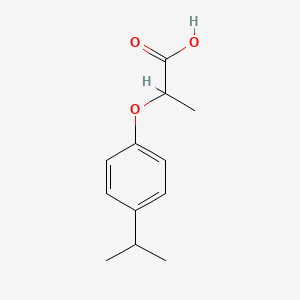
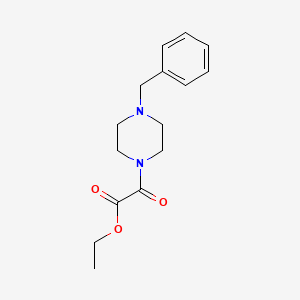
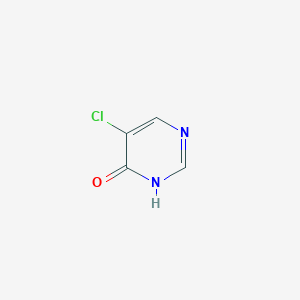
![4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274709.png)
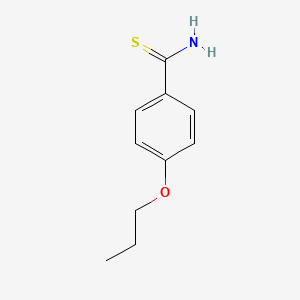
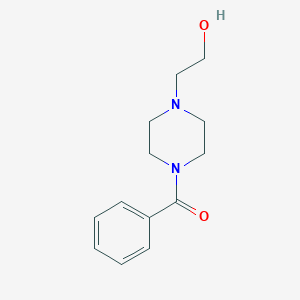
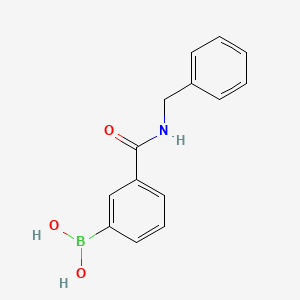
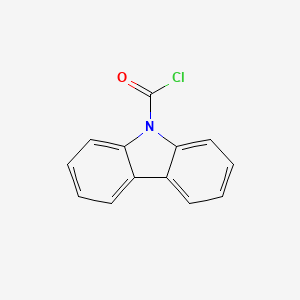
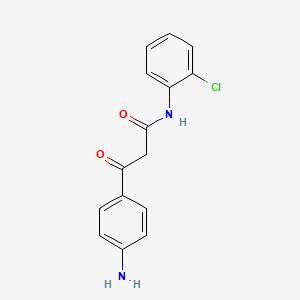
![5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1274733.png)